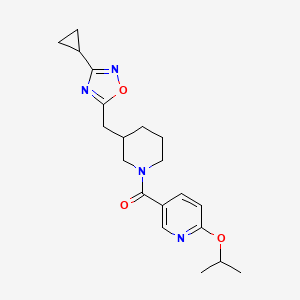![molecular formula C19H16N2O7S2 B2734183 Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole-8-carboxylate CAS No. 1005102-08-8](/img/structure/B2734183.png)
Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule, likely belonging to the class of compounds known as esters. Esters are derived from carboxylic acids and an alcohol. The presence of multiple carbonyl groups (C=O) and a carboxylate ester group (COO-) are indicative of this.
Synthesis Analysis
Without specific information, it’s hard to detail the exact synthesis process for this compound. However, it likely involves multi-step organic synthesis techniques, including the formation of the pyrrolo and thiazole rings, and the introduction of the ethoxycarbonyl phenyl group.Molecular Structure Analysis
The molecule contains several heterocyclic rings, including a pyrrolo and a thiazole ring. These ring structures often contribute to the stability and reactivity of the molecule.Chemical Reactions Analysis
Again, without specific studies, it’s hard to say exactly how this compound would react. However, the presence of the ester group could make it susceptible to reactions such as hydrolysis or transesterification.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the exact structure of the compound and would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research into thiopyrano and thiazole derivatives often focuses on synthetic pathways that yield novel structures with potential biological activity. For example, the synthesis of phenylazo-derivatives of thiadiazolium methylides involves methylation at specific positions, indicating the versatility of thiadiazole derivatives in chemical synthesis (L'abbé et al., 1991). Similarly, studies on the synthesis and properties of various thiopyrano compounds highlight the complexity and diversity of synthetic approaches available for creating complex molecules with potential pharmacological uses (Scrowston & Shaw, 1976).
Reactions and Derivatives
The reactivity of thiazole and pyrrolo derivatives underlines the potential for creating a wide range of compounds with tailored properties. For instance, substitution reactions on pyrrolo[2,1-b]thiazoles demonstrate the chemical flexibility of thiazole derivatives, leading to the formation of various substituted products (Ceder & Beijer, 1972). The development of Biginelli-compounds and their reactions offer another example of how structural modifications can yield new chemical entities with potential application in drug development (Kappe & Roschger, 1989).
Potential Biological Activities
The exploration of antimicrobial activities of thiazole derivatives, as demonstrated in studies on new approaches for synthesizing thiazoles with antimicrobial properties, suggests that these compounds could be promising candidates for developing new antimicrobials (Wardkhan et al., 2008). Additionally, the synthesis of imidazole spiro compounds from pyrrole diones and their structural characterization highlight the ongoing interest in creating novel compounds that could have unique biological activities (Dubovtsev et al., 2016).
Safety And Hazards
As with any chemical compound, handling should be done with appropriate safety precautions to prevent exposure and ingestion. The specific hazards would depend on the properties of the compound.
Orientations Futures
Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its use in fields like pharmaceuticals, materials science, or chemical synthesis.
Propriétés
IUPAC Name |
methyl 11-(4-ethoxycarbonylphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7S2/c1-3-28-17(24)8-4-6-9(7-5-8)21-15(22)10-11(18(25)27-2)12-14(20-19(26)30-12)29-13(10)16(21)23/h4-7,10-11,13H,3H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHTWSBACFWVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole-8-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2734102.png)

![2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2734105.png)



![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2734112.png)
![4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734113.png)





